3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol
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Overview
Description
3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol is an organic compound characterized by the presence of a bromine atom, a trimethylsilyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol typically involves the bromination of a phenol derivative followed by the introduction of a trimethylsilyl-ethynyl group. One common method involves the use of bromine and a suitable catalyst to brominate the phenol ring. The trimethylsilyl-ethynyl group can be introduced via a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, using trimethylsilylacetylene as a reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the ethynyl group.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and copper co-catalysts in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol has several applications in scientific research:
Biology: Employed in the synthesis of bioactive compounds and chemical probes for studying biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol exerts its effects depends on its specific application. In chemical reactions, the bromine and trimethylsilyl-ethynyl groups play key roles in facilitating various transformations. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-5-[(trimethylsilyl)ethynyl]benzenesulfonyl fluoride
- 5-bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine
Uniqueness
3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol is unique due to the combination of its bromine, trimethylsilyl-ethynyl, and phenol groups. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
2628336-18-3 |
---|---|
Molecular Formula |
C11H13BrOSi |
Molecular Weight |
269.2 |
Purity |
95 |
Origin of Product |
United States |
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